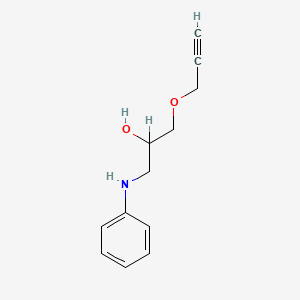![molecular formula C13H12OSe B14719665 [(Benzeneseleninyl)methyl]benzene CAS No. 13154-11-5](/img/structure/B14719665.png)
[(Benzeneseleninyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Benzeneseleninyl)methyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring through a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzeneseleninyl)methyl]benzene typically involves the reaction of benzeneseleninic acid with benzyl halides under basic conditions. One common method is the reaction of benzeneseleninic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate selenoxide, which then undergoes a rearrangement to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(Benzeneseleninyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzeneseleninic acid derivatives.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzeneseleninic acid derivatives.
Reduction: Selenides and selenols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(Benzeneseleninyl)methyl]benzene has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(Benzeneseleninyl)methyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. Additionally, the compound can interact with biological molecules, potentially affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
[(Benzeneseleninyl)methyl]benzene can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and used in similar applications.
Benzeneseleninic acid: A precursor in the synthesis of this compound and other selenium-containing compounds.
Selenocysteine: An amino acid containing selenium, important in biological systems.
Propiedades
Número CAS |
13154-11-5 |
|---|---|
Fórmula molecular |
C13H12OSe |
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
phenylseleninylmethylbenzene |
InChI |
InChI=1S/C13H12OSe/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |
Clave InChI |
VXRLNFRSRCTOJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Se](=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



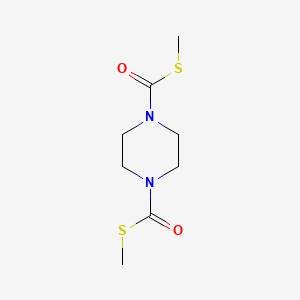
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)

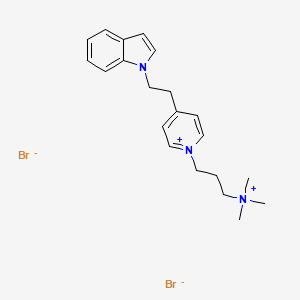
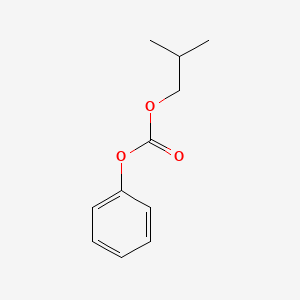
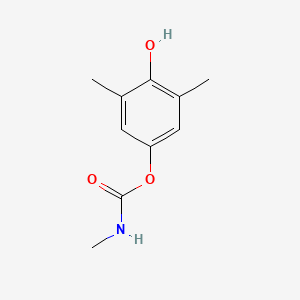
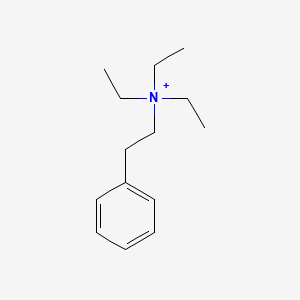
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
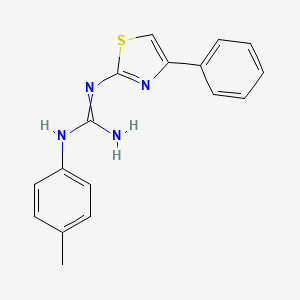
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
